molecular formula C5H4I2N2S B14078572 2,4-Diiodo-5-(methylsulfanyl)pyrimidine CAS No. 100276-81-1

2,4-Diiodo-5-(methylsulfanyl)pyrimidine

Cat. No.: B14078572
CAS No.: 100276-81-1
M. Wt: 377.98 g/mol
InChI Key: UVSAIIJMRROJBV-UHFFFAOYSA-N
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Description

Pyrimidine, 2,4-diiodo-5-(methylthio)- is a derivative of pyrimidine, an aromatic heterocyclic organic compound Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 2,4-diiodo-5-(methylthio)- typically involves the iodination of a pyrimidine precursor. One common method is the reaction of 2,4-dichloropyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst. The methylthio group can be introduced through nucleophilic substitution using a thiol reagent, such as methylthiol, under basic conditions .

Industrial Production Methods

Industrial production of Pyrimidine, 2,4-diiodo-5-(methylthio)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2,4-diiodo-5-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the iodine atoms.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deiodinated pyrimidine derivatives.

Scientific Research Applications

Pyrimidine, 2,4-diiodo-5-(methylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrimidine, 2,4-diiodo-5-(methylthio)- is primarily related to its ability to interact with biological targets through its functional groups. The iodine atoms and methylthio group can form interactions with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine, 2,4-dichloro-5-(methylthio)-: Similar structure but with chlorine atoms instead of iodine.

    Pyrimidine, 2,4-dibromo-5-(methylthio)-: Bromine atoms replace the iodine atoms.

    Pyrimidine, 2,4-diiodo-5-(ethylthio)-: Ethylthio group instead of methylthio.

Uniqueness

Pyrimidine, 2,4-diiodo-5-(methylthio)- is unique due to the presence of iodine atoms, which impart distinct reactivity and biological activity compared to its chloro and bromo analogs

Properties

CAS No.

100276-81-1

Molecular Formula

C5H4I2N2S

Molecular Weight

377.98 g/mol

IUPAC Name

2,4-diiodo-5-methylsulfanylpyrimidine

InChI

InChI=1S/C5H4I2N2S/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3

InChI Key

UVSAIIJMRROJBV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=C(N=C1I)I

Origin of Product

United States

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